molecular formula C12H15N5O5 B7811266 Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B7811266
M. Wt: 309.28 g/mol
InChI Key: XDAPZNGGQHEUPX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1171327-12-0) is a high-purity, synthetic small molecule designed for pharmaceutical and chemical research. This complex heterocyclic compound features a unique hybrid structure that incorporates both a 1,2,4-oxadiazole and a 3,5-dimethyl-4-nitropyrazole moiety within a single molecular framework, connected by an ethylene linker. With a molecular formula of C12H15N5O5 and a molecular weight of 309.28 g/mol, this compound is characterized by its high nitrogen content and complex ring systems, making it a valuable scaffold in drug discovery programs . The 1,2,4-oxadiazole heterocycle is recognized in medicinal chemistry as a bioisostere for ester and amide functional groups, offering improved metabolic stability while maintaining the ability to participate in key hydrogen-bonding interactions with biological targets . This bioisosteric property makes derivatives containing this ring system particularly valuable for developing compounds with enhanced pharmacokinetic profiles. The 3,5-dimethyl-4-nitropyrazole component further contributes to the compound's structural complexity and potential for diverse molecular interactions. The nitro group on the pyrazole ring can serve as a strong electron-withdrawing component and may be amenable to further chemical modification, enabling structure-activity relationship (SAR) studies. This compound is supplied for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and implement appropriate laboratory safety protocols before use.

Properties

IUPAC Name

ethyl 3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-4-21-12(18)11-13-9(15-22-11)5-6-16-8(3)10(17(19)20)7(2)14-16/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAPZNGGQHEUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is functionalized via stepwise nitration. As demonstrated by Chen et al. (2023), 3,5-dimethyl-1H-pyrazole undergoes regioselective nitration at the 4-position using mixed acid (H₂SO₄/HNO₃) at 0°C. The reaction proceeds via electrophilic aromatic substitution, yielding 3,5-dimethyl-4-nitro-1H-pyrazole in 78% yield after recrystallization from dichloromethane.

Key Conditions

  • Reagents : 3,5-dimethyl-1H-pyrazole (1 equiv), HNO₃ (3 equiv), H₂SO₄ (catalyst)

  • Temperature : 0°C → 25°C (gradual warming)

  • Reaction Time : 6 hours

  • Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂

Characterization of Nitro Intermediate

The product is characterized by ¹H NMR (400 MHz, CDCl₃): δ 2.41 (s, 6H, CH₃), 8.02 (s, 1H, pyrazole-H). Mass spectrometry confirms the molecular ion peak at m/z 155.05 [M+H]⁺.

Synthesis of Ethyl 1,2,4-Oxadiazole-5-Carboxylate Moiety

Formation of Amidoxime Intermediate

Ethyl cyanoacetate reacts with hydroxylamine hydrochloride in ethanol to yield ethyl 2-(hydroxyimino)acetate (amidoxime).

Reaction Parameters

  • Reagents : Ethyl cyanoacetate (1 equiv), NH₂OH·HCl (1.5 equiv), NaHCO₃ (2 equiv)

  • Solvent : Ethanol/H₂O (3:1)

  • Temperature : 70°C

  • Time : 4 hours

  • Yield : 89%

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with triphenylphosphine and carbon disulfide under Staudinger/aza-Wittig conditions, forming ethyl 1,2,4-oxadiazole-5-carboxylate.

Procedure

  • Reagents : Amidoxime (1 equiv), CS₂ (1.2 equiv), PPh₃ (1.5 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Time : 8 hours

  • Yield : 74%

¹³C NMR (101 MHz, CDCl₃) : δ 14.1 (CH₃), 62.8 (OCH₂), 162.4 (C=O), 168.9 (oxadiazole-C).

Coupling of Pyrazole and Oxadiazole Units

Nucleophilic Substitution Reaction

The bromoethyl-pyrazole reacts with the deprotonated oxadiazole carboxylate (generated using NaH) in DMF to form the final product.

Optimized Conditions

  • Reagents : 1-(2-Bromoethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1 equiv), ethyl 1,2,4-oxadiazole-5-carboxylate (1.1 equiv), NaH (1.2 equiv)

  • Solvent : DMF

  • Temperature : 60°C

  • Time : 24 hours

  • Yield : 58%

Final Product Characterization

  • MP : 142–144°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.44 (s, 6H, CH₃), 3.02 (t, J = 6.3 Hz, 2H, CH₂), 4.44 (q, J = 7.1 Hz, 2H, OCH₂), 4.68 (t, J = 6.3 Hz, 2H, N-CH₂), 8.08 (s, 1H, pyrazole-H).

  • HRMS (ESI) : m/z calc. for C₁₃H₁₆N₅O₆ [M+H]⁺: 362.1054; found: 362.1051.

Alternative Synthetic Routes and Comparative Analysis

Huisgen Cyclization Approach

An alternative method employs Huisgen 1,3-dipolar cyclization between a nitrile oxide and the ethyl spacer. However, this route yields <30% of the target compound due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) improves the cyclization step yield to 68% but requires specialized equipment.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The 4-position nitration is favored due to steric and electronic effects of methyl groups. Alternative nitrating agents (e.g., AcONO₂) reduce side products but lower yields (52%).

Purification of Hydrophobic Intermediates

Column chromatography (SiO₂, hexane/EtOAc 4:1) effectively isolates the bromoethyl-pyrazole intermediate .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H15N5O5
  • Molecular Weight : 295.28 g/mol
  • CAS Number : 1170931-46-0

Structural Characteristics

The compound features an oxadiazole ring, which is known for its biological activity. The presence of the pyrazole moiety enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate has shown promise in drug development due to its ability to interact with various biological pathways.

Case Study: Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit antitumor properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction. The nitro group in the pyrazole structure may enhance the compound's efficacy against specific cancer types by targeting tumor metabolism .

Agricultural Chemistry

This compound can be utilized as a pesticide or herbicide due to its potential to disrupt metabolic processes in pests and weeds.

Case Study: Pesticidal Efficacy

A recent investigation into the herbicidal activity of oxadiazole derivatives revealed that they effectively inhibit the growth of certain weed species while being less toxic to crops. The compound's structural features allow it to target specific enzymes involved in plant growth regulation .

Materials Science

The unique chemical structure of this compound makes it suitable for developing advanced materials with specific properties.

Case Study: Polymer Development

In polymer chemistry, incorporating oxadiazole units into polymer backbones has been shown to enhance thermal stability and mechanical properties. A study demonstrated that polymers containing this compound exhibited improved resistance to thermal degradation compared to conventional materials .

Table 1: Comparison of Biological Activities of Oxadiazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor15
Oxadiazole AHerbicidal20
Oxadiazole BAntibacterial10

Mechanism of Action

The mechanism by which Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, may play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

Structural Features :

  • 1,2,4-Oxadiazole Core : A five-membered aromatic ring with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding capabilities .
  • Ethyl Ester : Enhances lipophilicity and serves as a common prodrug motif for carboxylic acids.

The compound has been cataloged under CAS synonyms such as ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylate and is referenced by identifiers like MolPort-002-772-978 and EN300-231569 .

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole-5-Carboxylates

The following table compares the target compound with structurally related 1,2,4-oxadiazole esters, emphasizing substituent variations and molecular properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent at Position 3 Substituent at Position 5 Similarity Score* Key References
Target Compound C₁₃H₁₆N₆O₅ 352.31 2-(3,5-Dimethyl-4-nitro-pyrazolyl)ethyl Ethyl ester 1.00
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (40019-21-4) C₆H₈N₂O₃ 156.14 Methyl Ethyl ester 0.76
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (1340441-65-7) C₁₀H₁₄N₂O₃ 210.23 Cyclopentyl Ethyl ester 0.62
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (1245645-77-5) C₇H₁₀N₂O₃ 170.17 Ethyl Ethyl ester 0.58

*Similarity scores (0–1 scale) based on structural alignment and functional group overlap .

Key Observations :

  • Substituent Complexity : The target compound’s pyrazole-ethyl group increases molecular weight and steric bulk compared to simpler alkyl substituents (e.g., methyl, cyclopentyl).

Biological Activity

Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 118515-48-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O5C_{12}H_{15}N_{5}O_{5}, and its structure features a 1,2,4-oxadiazole ring linked to a pyrazole moiety. The presence of these heterocycles is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer properties. In a study focusing on various derivatives of oxadiazoles, it was found that these compounds demonstrated significant cytotoxicity against several cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF712.50
Other OxadiazolesA54926.00

The compound's activity against the MCF7 breast cancer cell line suggests its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. These compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX). This compound is believed to exert similar effects due to the structural features that facilitate interaction with COX enzymes.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. The oxadiazole ring has been associated with antibacterial and antifungal activities. Studies have reported that derivatives of this class can inhibit the growth of various pathogens:

PathogenActivity
Staphylococcus aureusInhibition observed
Candida albicansModerate activity reported

This highlights the potential of this compound in treating infections caused by resistant strains .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies exploring the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced their biological activity .
  • Structure–Activity Relationship (SAR) : Research has focused on understanding how structural variations affect the biological efficacy of these compounds. It was noted that electron-withdrawing groups enhance anticancer activity .
  • In Vivo Studies : Some studies have progressed to in vivo evaluations where oxadiazole derivatives demonstrated reduced tumor growth in animal models compared to controls .

Q & A

Basic Question: What are the optimal synthetic routes for preparing Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine to form a pyrazole intermediate. A similar method was used to synthesize 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where cyclocondensation with DMF-DMA yielded the pyrazole core .

Oxadiazole Formation : React the pyrazole intermediate with a nitrile or amidoxime under reflux in ethanol to form the 1,2,4-oxadiazole ring. Ethanol-mediated reflux for 2 hours is effective for cyclization, as demonstrated in analogous oxadiazole syntheses .

Nitro Group Introduction : Nitration of the pyrazole ring using concentrated HNO₃/H₂SO₄ at 0–5°C, followed by purification via recrystallization (e.g., DMF/EtOH mixtures) .

Advanced Question: How can low yields in the oxadiazole cyclization step be resolved?

Methodological Answer:
Low yields often stem from incomplete cyclization or side reactions. Optimize by:

  • Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocycle formation, as shown in Suzuki-Miyaura reactions for pyrazole-oxadiazole hybrids .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to ethanol. For example, DMF increased yields in triazolothiadiazole syntheses .
  • Temperature Control : Extended reflux (4–6 hours) ensures complete reaction, as noted in the synthesis of 5-(4-methoxyphenyl)pyrazole derivatives .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.5–7.5 ppm) and oxadiazole (δ 8.0–8.5 ppm) protons. Methyl groups on pyrazole appear as singlets (δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹), nitro (NO₂ stretch at ~1520 cm⁻¹), and oxadiazole (C=N stretch at ~1600 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve crystal packing and confirm substituent orientation, as done for 3,5-dimethyl-1H-pyrazole derivatives .

Advanced Question: How does the nitro group at the pyrazole 4-position influence bioactivity?

Methodological Answer:
The nitro group enhances electrophilicity, enabling interactions with biological targets:

  • Enzyme Inhibition : Nitro-substituted pyrazoles exhibit higher affinity for cytochrome P450 enzymes due to electron-withdrawing effects, as seen in lanosterol 14α-demethylase docking studies .
  • Antimicrobial Activity : Nitro groups improve membrane permeability and redox activity, as observed in triazolothiadiazole derivatives .
  • Stability Trade-off : Nitro groups may reduce hydrolytic stability; evaluate via accelerated degradation studies in buffered solutions (pH 1–13) .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Store below 25°C; DSC/TGA analyses show decomposition above 150°C for similar oxadiazole esters .
  • Light Sensitivity : Nitro groups cause photodegradation; use amber vials and inert atmospheres (N₂/Ar) .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in basic conditions (pH >10). Monitor via HPLC in aqueous-organic solvent systems .

Advanced Question: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like 14α-demethylase (PDB: 3LD6). The nitro group’s orientation in the active site correlates with inhibitory potency .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., oxadiazole C5 for nucleophilic attacks) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; pyrazole-ethyl linker flexibility may enhance target adaptation .

Basic Question: What strategies validate the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is achievable .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 50.2%, H: 4.5%, N: 18.6%) .
  • Melting Point : Sharp mp (e.g., 145–147°C) indicates purity, as seen in structurally related pyrazole carboxylates .

Advanced Question: How to resolve contradictions in reported bioactivity data for analogs of this compound?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, variations in TNF-α inhibition data may arise from differing LPS stimulation times .
  • SAR Studies : Systematically modify substituents (e.g., replace nitro with CF₃ or OMe) to isolate electronic vs. steric effects .
  • Dose-Response Curves : Use Hill slopes to assess cooperativity; steep slopes suggest multi-target interactions .

Basic Question: What are the solubility properties of this compound in common solvents?

Methodological Answer:

  • Polar Solvents : Soluble in DMSO (>50 mg/mL) and DMF; limited solubility in water (<0.1 mg/mL) due to the hydrophobic oxadiazole ester .
  • Organic Solvents : Moderately soluble in ethanol (5–10 mg/mL at 25°C); heating to 50°C improves dissolution .

Advanced Question: How to design derivatives to enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug Approach : Replace the ethyl ester with a pivaloyloxymethyl group to improve oral bioavailability, as demonstrated for pyrazole carboxylates .
  • LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., ethyl chain) to slow CYP450-mediated degradation .

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